Amide Hydrogen Bond Donor Count: Tertiary N,N-Dimethylamide vs. Primary Amide Analogs (CAS 1894628-49-9 and CAS 41629-36-1)
The target compound features a tertiary N,N-dimethylacetamide functional group with zero hydrogen bond donor (HBD) atoms, in contrast to the primary amide comparator 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS 1894628-49-9), which possesses two HBD atoms on the amide nitrogen, and the positional isomer N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS 41629-36-1), which also has one HBD atom . The absence of HBD capacity in the target compound is a pharmacophorically relevant feature that influences passive membrane permeability and receptor binding mode compatibility. Published SAR studies on THIQ-based orexin receptor antagonists have shown that the acetamide region exhibits strict steric and electronic requirements, with pyridylmethyl substitution identified as optimal [1].
| Evidence Dimension | Hydrogen bond donor count (HBD) at the acetamide nitrogen |
|---|---|
| Target Compound Data | 0 HBD atoms (tertiary amide, N,N-dimethyl substitution) |
| Comparator Or Baseline | CAS 1894628-49-9: 2 HBD atoms (primary amide); CAS 41629-36-1: 1 HBD atom (secondary amide, N-attached to THIQ ring) |
| Quantified Difference | ΔHBD = −2 vs. primary amide analog; ΔHBD = −1 vs. secondary amide positional isomer |
| Conditions | Structural analysis based on InChI/SMILES comparison from Chemsrc database entries |
Why This Matters
Hydrogen bond donor count is a critical parameter in CNS drug design (Lipinski's Rule of Five) and directly impacts passive permeability, efflux transporter recognition, and receptor pharmacophore compliance; researchers selecting compounds for cell-based or in vivo assays must account for these differences when interpreting divergent biological outcomes among THIQ acetamide analogs.
- [1] Perrey DA, German NA, Gilmour BP, Li JX, Harris DL, Thomas BF, Zhang Y. Substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. J Med Chem. 2013;56(13):5351-5381. PMID: 23941044. View Source
